molecular formula C19H16O6 B5547128 ethyl 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl carbonate

ethyl 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl carbonate

Cat. No. B5547128
M. Wt: 340.3 g/mol
InChI Key: KZZNPWMYQJUTPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to ethyl 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl carbonate involves complex organic reactions. For instance, the synthesis and structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate were determined by single-crystal X-ray crystallography, indicating the complexity and precision required in synthesizing such compounds (Manolov, Morgenstern, & Hegetschweiler, 2012).

Molecular Structure Analysis

The molecular structure of related chromene compounds is often determined using X-ray crystallography. For example, the crystal structure of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate was analyzed, revealing significant details about the spatial arrangement of atoms and the interactions within the molecule (Jyothi et al., 2017).

Chemical Reactions and Properties

Ethyl 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl carbonate and similar compounds undergo various chemical reactions, including cycloadditions and condensations, which are crucial for modifying the compound for specific applications. For instance, the [4 + 2] and [3 + 2] cycloadditions of 3-acyl-2H-chromen-ones and ethyl 2,3-butadienoate have been explored, demonstrating the chemical reactivity of chromene derivatives (Wang, Yu, Zheng, & Shi, 2012).

Scientific Research Applications

Polyurethane Synthesis and Characterization Ethyl 3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl carbonate has been implicated in the synthesis and characterization of novel polyurethanes. A study demonstrated the synthesis of polyurethanes with pendant hydroxyl groups from a monomer derived from glycerol carbonate and phenyl chloroformate, showcasing amorphous materials with primary and secondary hydroxyl groups. The glass transition temperature of these polyurethanes decreases with an increasing number of methylene groups between urethane groups, highlighting its versatility in material science applications (Ubaghs, Fricke, Keul, & Höcker, 2004).

Novel Chromone-Pyrimidine Derivatives Research into novel chromone-pyrimidine coupled derivatives has explored the synthesis facilitated by ionic liquids, showcasing an environmentally friendly, rapid, and convenient method. This synthesis has led to compounds evaluated for their in vitro antifungal and antibacterial activity. Among these, certain compounds exhibited potent antibacterial and antifungal activities, comparable to standard drugs, with further studies indicating non-toxic nature through cytotoxicity assays and in vivo acute oral toxicity studies (Tiwari, Seijas, Vázquez-Tato, Sarkate, Karnik, & Nikalje, 2018).

Functionalization of Lignins and Tannins The functionalization of lignins and condensed tannins using cyclic carbonates presents a safe and versatile method for enhancing the material properties of these natural polymers. Research demonstrates that cyclic carbonates, including ethylene carbonate, can fully convert phenolic hydroxyl groups in lignins and tannins into functional derivatives, offering enhanced thermal stability and reduced glass transition temperatures. This method is highlighted as a safer alternative to traditional organohalides or epoxides for functional group introduction, broadening the application scope of lignins and tannins in material science (Duval & Avérous, 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many coumarin derivatives have been found to have pharmaceutical properties, including anticoagulant, antibacterial, anti-inflammatory, and anticancer activities .

properties

IUPAC Name

ethyl [3-(3-methylphenoxy)-4-oxochromen-7-yl] carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-3-22-19(21)25-14-7-8-15-16(10-14)23-11-17(18(15)20)24-13-6-4-5-12(2)9-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZNPWMYQJUTPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [3-(3-methylphenoxy)-4-oxochromen-7-yl] carbonate

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